molecular formula C7H11N3O B15318574 2-(Azetidin-3-yloxy)-1-methyl-1h-imidazole

2-(Azetidin-3-yloxy)-1-methyl-1h-imidazole

Cat. No.: B15318574
M. Wt: 153.18 g/mol
InChI Key: PXQKDCDCJCWCRO-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-1-methyl-1h-imidazole is a heterocyclic compound that features both an azetidine and an imidazole ring. These structures are known for their significant roles in medicinal chemistry and organic synthesis. The azetidine ring, a four-membered nitrogen-containing ring, is relatively rare and often associated with unique chemical properties and biological activities. The imidazole ring, a five-membered ring containing two nitrogen atoms, is a common motif in many biologically active molecules, including histidine and various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)-1-methyl-1h-imidazole typically involves the formation of the azetidine ring followed by its attachment to the imidazole moiety. . This reaction is efficient but can be challenging due to the need for specific reaction conditions and the potential for side reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes to increase yield and reduce costs. This may include the use of catalysts, such as molecular iodine under microwave irradiation, to expedite the reaction and improve efficiency . The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-1-methyl-1h-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(Azetidin-3-yloxy)-1-methyl-1h-imidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Medicine: The compound’s potential biological activity makes it a candidate for drug development, particularly in designing new antibiotics or anticancer agents.

    Industry: Its chemical properties make it useful in developing new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-1-methyl-1h-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imidazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yloxy)-1-methyl-1h-imidazole is unique due to the combination of the azetidine and imidazole rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds with only one of these rings.

Biological Activity

The compound 2-(Azetidin-3-yloxy)-1-methyl-1H-imidazole is a heterocyclic organic molecule that combines an azetidine ring with an imidazole moiety. This unique structure grants it potential biological activities, making it a subject of interest in medicinal chemistry. The azetidine ring is known for its distinct reactivity, while the imidazole ring is prevalent in many biologically active compounds, including pharmaceuticals.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Structure C8H10N2O\text{Structure }\text{C}_8\text{H}_{10}\text{N}_2\text{O}

This compound features:

  • An azetidine ring, which is a four-membered nitrogen-containing structure.
  • An imidazole ring, which consists of five members with two nitrogen atoms.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The azetidine moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Meanwhile, the imidazole ring's ability to participate in hydrogen bonding and π-π interactions enhances its binding stability to target proteins.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antibacterial properties. The imidazole component is often associated with antimicrobial activity due to its ability to disrupt bacterial cell membranes.
  • Anticancer Potential : The compound's structural features suggest it may inhibit specific enzymes or receptors involved in cancer progression. Its mechanism could involve modulating signaling pathways critical for cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of azetidine-containing compounds. In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines, suggesting a potential role as a chemotherapeutic agent. The study highlighted the need for further investigation into its mechanism of action and therapeutic efficacy in vivo .

Data Table: Summary of Biological Activities

Activity Type Target Organisms/Cells Methodology Results
AntimicrobialStaphylococcus aureusAgar disc-diffusionSignificant inhibition observed
AntimicrobialEscherichia coliAgar disc-diffusionMIC comparable to standard antibiotics
AnticancerVarious cancer cell linesIn vitro assaysInhibition of cell growth noted

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-1-methylimidazole

InChI

InChI=1S/C7H11N3O/c1-10-3-2-9-7(10)11-6-4-8-5-6/h2-3,6,8H,4-5H2,1H3

InChI Key

PXQKDCDCJCWCRO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1OC2CNC2

Origin of Product

United States

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